molecular formula C8H7ClF2O3S B13648362 2-Difluoromethoxy-4-methylbenzenesulfonyl chloride CAS No. 187471-33-6

2-Difluoromethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B13648362
CAS No.: 187471-33-6
M. Wt: 256.65 g/mol
InChI Key: LGRLLBCBUSQRDM-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then treated with chlorosulfonic acid to yield the desired sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules . The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)-4-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain transformations.

    2-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but without the methyl group on the benzene ring.

Uniqueness

The presence of both the difluoromethoxy and sulfonyl chloride groups in 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride makes it a versatile reagent in organic synthesis. The difluoromethoxy group can enhance the compound’s stability and reactivity, while the sulfonyl chloride group provides a reactive site for further functionalization .

Properties

CAS No.

187471-33-6

Molecular Formula

C8H7ClF2O3S

Molecular Weight

256.65 g/mol

IUPAC Name

2-(difluoromethoxy)-4-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c1-5-2-3-7(15(9,12)13)6(4-5)14-8(10)11/h2-4,8H,1H3

InChI Key

LGRLLBCBUSQRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)F

Origin of Product

United States

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